Cas no 79415-18-2 (4-ethylpyridine-2-carboxylic acid hydrochloride)
4-ethylpyridine-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-2-Pyridinecarboxylic acid hydrochloride
- 4-Ethylpyridine-2-carboxylic Acid Hydrochloride
- 2-Pyridinecarboxylic acid, 4-ethyl-, hydrochloride
- 4-ETHYL-PYRIDINE-2-CARBOXYLIC ACID, HYDROCHLORIDE
- 4-ethyl pyridine-2-carboxylic acid HCl salt
- FD10613
- 4-Ethylpicolinic acid hydrochloride
- 4-ethylpyridine-2-carboxylic acid HCl
- DTXSID10512220
- SCHEMBL968208
- 4-Ethylpicolinic acid HCl
- 4-Ethylpicolinicacidhydrochloride
- AKOS027381052
- 4-ethylpyridine-2-carboxylic acid;hydrochloride
- SB54625
- FT-0668367
- 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
- 4-ETHYL-PYRIDINE-2-CARBOXYLIC ACID,HYDROCHLORIDE
- AS-68470
- EN300-1720405
- CS-0061453
- MFCD02683327
- 79415-18-2
- 4-Phenyl-4-hydroxypiperidine; 4-Phenyl-4-piperidinol; NSC 71658; [1,4'-Bipiperidin]-4'-ol
- DB-305926
- 4-ethylpyridine-2-carboxylic acid hydrochloride
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- MDL: MFCD02683327
- Inchi: 1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
- InChI Key: UUVIZQWGMATQNB-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C=C(C=CN=1)CC)=O
Computed Properties
- Exact Mass: 187.04000
- Monoisotopic Mass: 187.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Melting Point: 148-150°C
- PSA: 50.19000
- LogP: 2.14420
4-ethylpyridine-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E925500-250mg |
4-Ethylpyridine-2-carboxylic Acid Hydrochloride |
79415-18-2 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | E925500-500mg |
4-Ethylpyridine-2-carboxylic Acid Hydrochloride |
79415-18-2 | 500mg |
$ 138.00 | 2023-09-07 | ||
| TRC | E925500-1g |
4-Ethylpyridine-2-carboxylic Acid Hydrochloride |
79415-18-2 | 1g |
$ 251.00 | 2023-09-07 | ||
| TRC | E925500-2g |
4-Ethylpyridine-2-carboxylic Acid Hydrochloride |
79415-18-2 | 2g |
$460.00 | 2023-05-18 | ||
| TRC | E925500-5g |
4-Ethylpyridine-2-carboxylic Acid Hydrochloride |
79415-18-2 | 5g |
$1068.00 | 2023-05-18 | ||
| ChemScence | CS-0061453-100mg |
4-Ethylpicolinic acid hydrochloride |
79415-18-2 | 100mg |
$103.0 | 2022-04-26 | ||
| ChemScence | CS-0061453-250mg |
4-Ethylpicolinic acid hydrochloride |
79415-18-2 | 250mg |
$166.0 | 2022-04-26 | ||
| ChemScence | CS-0061453-1g |
4-Ethylpicolinic acid hydrochloride |
79415-18-2 | 1g |
$425.0 | 2022-04-26 | ||
| ChemScence | CS-0061453-5g |
4-Ethylpicolinic acid hydrochloride |
79415-18-2 | 5g |
$1278.0 | 2022-04-26 | ||
| ChemScence | CS-0061453-10g |
4-Ethylpicolinic acid hydrochloride |
79415-18-2 | 10g |
$2045.0 | 2022-04-26 |
4-ethylpyridine-2-carboxylic acid hydrochloride Suppliers
4-ethylpyridine-2-carboxylic acid hydrochloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 4-ethylpyridine-2-carboxylic acid hydrochloride
Introduction to 4-ethylpyridine-2-carboxylic acid hydrochloride (CAS No. 79415-18-2) and Its Emerging Applications in Chemical Biology
4-ethylpyridine-2-carboxylic acid hydrochloride, identified by the chemical identifier CAS No. 79415-18-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with ethyl and carboxylic acid functionalities, has garnered attention due to its versatile structural properties and potential applications in drug discovery and molecular interactions.
The molecular structure of 4-ethylpyridine-2-carboxylic acid hydrochloride consists of a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid moiety at the 2-position, further salted with hydrochloride. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both the pyridine nitrogen and the carboxylic acid group allows for diverse interactions with biological targets, including proteins, enzymes, and nucleic acids.
In recent years, the interest in 4-ethylpyridine-2-carboxylic acid hydrochloride has been fueled by its potential role in developing small-molecule inhibitors and modulators. The pyridine ring is a common motif in many pharmacologically active compounds, owing to its ability to engage in hydrogen bonding and π-stacking interactions. The ethyl group at the 4-position introduces additional steric bulk, which can be exploited to fine-tune binding affinities and selectivity.
One of the most compelling aspects of 4-ethylpyridine-2-carboxylic acid hydrochloride is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop compounds with therapeutic potential in various disease areas. For instance, derivatives of this molecule have been explored as inhibitors of kinases and other enzymes involved in cancer signaling pathways. The carboxylic acid group can be further functionalized into esters or amides, expanding the chemical space for drug design.
Recent studies have highlighted the role of 4-ethylpyridine-2-carboxylic acid hydrochloride in modulating neurotransmitter receptors. The pyridine scaffold is known to interact with certain receptor families, making it a promising candidate for developing drugs targeting neurological disorders. Additionally, the compound’s ability to cross the blood-brain barrier has been investigated, suggesting its potential as a central nervous system (CNS) therapeutic.
The synthesis of 4-ethylpyridine-2-carboxylic acid hydrochloride has also been optimized for scalability and efficiency. Modern synthetic methodologies have enabled the production of this compound in high purity, facilitating its use in both academic research and industrial applications. Advances in catalytic processes have further streamlined its preparation, reducing costs and environmental impact.
In the context of drug discovery, 4-ethylpyridine-2-carboxylic acid hydrochloride has been employed in high-throughput screening (HTS) campaigns to identify novel bioactive compounds. Its structural features make it an attractive candidate for virtual screening algorithms, which predict binding interactions with biological targets. This approach has led to the identification of lead compounds that are further optimized for efficacy and safety.
The compound’s role in chemical biology extends beyond drug discovery. It has been used as a ligand in biochemical assays to study enzyme mechanisms and protein-protein interactions. The ability of 4-ethylpyridine-2-carboxylic acid hydrochloride to modulate specific biological pathways makes it a valuable tool for understanding disease mechanisms at a molecular level.
Future directions in the study of 4-ethylpyridine-2-carboxylic acid hydrochloride include exploring its potential as a prodrug or a co-formulated agent. Prodrug strategies involve converting a less soluble or inactive form of a drug into a more soluble and active form upon administration. By integrating 4-ethylpyridine-2-carboxylic acid hydrochloride into prodrug formulations, researchers aim to enhance drug delivery and improve therapeutic outcomes.
Moreover, the compound’s compatibility with biodegradable polymers has opened avenues for developing novel drug delivery systems. These systems can be tailored to release 4-ethylpyridine-2-carboxylic acid hydrochloride at targeted sites within the body, improving treatment efficacy while minimizing side effects.
The growing body of research on 4-ethylpyridine-2-carboxylic acid hydrochloride underscores its significance in modern chemical biology and pharmaceutical science. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in developing innovative therapies for human diseases.
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